molecular formula C14H14N2O6S B6137066 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide CAS No. 5559-19-3

4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide

Cat. No.: B6137066
CAS No.: 5559-19-3
M. Wt: 338.34 g/mol
InChI Key: KFMJDJOTJHGYCD-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide is a chemical compound with the molecular formula C14H14N2O6S It is known for its unique structure, which includes both methoxy and nitro functional groups attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-methoxy-5-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The sulfonamide group can also interact with enzymes, potentially inhibiting their activity and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide
  • 4-methoxy-N-(2-methoxybenzyl)benzenesulfonamide
  • N-(2-methyl-4-nitrophenyl)benzenesulfonamide

Uniqueness

4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6S/c1-21-11-4-6-12(7-5-11)23(19,20)15-13-9-10(16(17)18)3-8-14(13)22-2/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMJDJOTJHGYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970932
Record name 4-Methoxy-N-(2-methoxy-5-nitrophenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5559-19-3
Record name 4-Methoxy-N-(2-methoxy-5-nitrophenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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